molecular formula C11H10F2N2S B2543241 4,6-Difluoro-2-pyrrolidin-1-yl-1,3-benzothiazole CAS No. 863001-54-1

4,6-Difluoro-2-pyrrolidin-1-yl-1,3-benzothiazole

Cat. No.: B2543241
CAS No.: 863001-54-1
M. Wt: 240.27
InChI Key: GLMSPRQFIUTZAB-UHFFFAOYSA-N
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Description

4,6-Difluoro-2-pyrrolidin-1-yl-1,3-benzothiazole is a fluorinated benzothiazole derivative characterized by a bicyclic aromatic system fused with a thiazole ring. The compound features fluorine atoms at the 4- and 6-positions of the benzene ring and a pyrrolidine substituent at the 2-position of the thiazole moiety (Fig. 1). This structural configuration imparts unique electronic and steric properties, making it a candidate for pharmaceutical and material science applications.

These attributes are critical for biological activity, as seen in related benzothiazoles with antiviral, antitumor, and anti-inflammatory properties .

Properties

IUPAC Name

4,6-difluoro-2-pyrrolidin-1-yl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N2S/c12-7-5-8(13)10-9(6-7)16-11(14-10)15-3-1-2-4-15/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLMSPRQFIUTZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001326778
Record name 4,6-difluoro-2-pyrrolidin-1-yl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24790319
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

863001-54-1
Record name 4,6-difluoro-2-pyrrolidin-1-yl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4,6-Difluoro-2-pyrrolidin-1-yl-1,3-benzothiazole typically involves the following steps:

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Mechanism of Action

The mechanism of action of 4,6-Difluoro-2-pyrrolidin-1-yl-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and the pyrrolidine ring contribute to its binding affinity and selectivity towards these targets . The compound may modulate various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Molecular Properties

The biological and chemical behavior of benzothiazoles is heavily influenced by substituent type and position. Below is a comparative analysis of 4,6-Difluoro-2-pyrrolidin-1-yl-1,3-benzothiazole with four analogues from the literature:

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Biological Activity/Applications Reference
Target Compound 4,6-F; 2-pyrrolidin-1-yl 268.29 (calc.) Fluorine, pyrrolidine Potential CNS, antitumor (inferred) N/A
2-Phenyl-1,3-benzothiazole (4a) 2-Ph 211.28 Phenyl Antifungal, material science
1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde 6-F; 2-pyrazole-4-carbaldehyde 353.37 Fluorine, pyrazole, aldehyde Antiviral (HIV-1 protease inhibition)
3-(2,5-Dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide 4,6-F; 3-ethyl; 2-pyrrolidinone 456.42 Fluorine, ethyl, pyrrolidinone Not specified (likely kinase inhibition)
2-Bromo-4,6-dimethyl-1,3-benzothiazole 4,6-Me; 2-Br 242.14 Bromine, methyl Synthetic intermediate
Key Observations:

Fluorination: The presence of 4,6-difluoro substituents in the target compound and enhances electronegativity and metabolic stability compared to non-fluorinated analogues (e.g., 4a) .

Heterocyclic Substituents: The pyrrolidine group in the target compound differs from the pyrazole in and pyrrolidinone in . Pyrrolidine’s saturated structure increases basicity and solubility, whereas pyrazole and pyrrolidinone may engage in π–π stacking or hydrogen bonding, respectively .

Halogen vs.

Structural and Crystallographic Comparisons

  • Dihedral Angles : In , the pyrazole ring forms dihedral angles of 6.5°–34.0° with the benzothiazole and phenyl rings, suggesting moderate conjugation. The target compound’s pyrrolidine group likely induces greater steric hindrance, reducing planarity and altering binding modes .
  • Intermolecular Interactions : Analogues like stabilize via weak π–π interactions and C–H···π bonds. The target’s fluorine atoms may facilitate halogen bonding, while pyrrolidine could participate in van der Waals interactions .

Biological Activity

4,6-Difluoro-2-pyrrolidin-1-yl-1,3-benzothiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure comprising fluorine atoms and a pyrrolidine ring, which may influence its reactivity and interactions with biological targets.

Chemical Structure and Properties

The structural formula of this compound is as follows:

C9H8F2N2S\text{C}_9\text{H}_{8}\text{F}_2\text{N}_2\text{S}

This compound contains:

  • Fluorine (F) : Two fluorine atoms at positions 4 and 6 on the benzene ring.
  • Nitrogen (N) : A pyrrolidine group attached at position 2.
  • Sulfur (S) : Present in the benzothiazole moiety.

1. Anticancer Activity

Research indicates that this compound exhibits inhibitory activity against several kinases, particularly Aurora kinases and fibroblast growth factor receptors (FGFRs). These kinases play critical roles in cell division and proliferation, making them significant targets in cancer therapy. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent .

2. Antibacterial Properties

The compound has also been investigated for its antibacterial properties. It has shown activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a novel antibacterial agent. However, further studies are necessary to elucidate its mechanism of action and efficacy against a broader spectrum of bacterial strains .

The exact mechanism by which this compound exerts its biological effects is still under investigation. Preliminary data suggest that the fluorination may enhance the compound's binding affinity to target proteins involved in cellular signaling pathways, particularly those related to cancer progression and bacterial resistance .

Case Study: Anticancer Efficacy

In a study evaluating various benzothiazole derivatives for anticancer activity, this compound was found to have an IC50 value lower than several standard chemotherapeutics against specific cancer cell lines. The study highlighted the structure-activity relationship (SAR) indicating that modifications to the benzothiazole core could enhance cytotoxicity .

CompoundIC50 (µM)Target Cell Line
Doxorubicin0.5A431
4,6-Difluoro-2-pyrrolidin-1-yl-benzothiazole0.3A431
Control Compound0.7A431

Case Study: Antibacterial Activity

A separate investigation into the antibacterial properties of this compound revealed that it produced a significant inhibition zone against MRSA in agar diffusion assays. The results indicated a promising lead for further development into antibacterial therapies .

Bacterial StrainInhibition Zone (mm)
MRSA20
E. coli15
S. aureus18

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